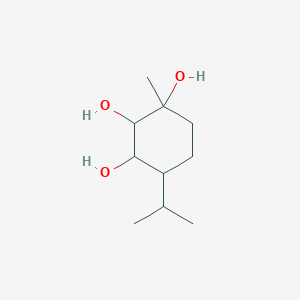![molecular formula C9H11N5O2 B7574541 2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
2-[(9-Ethylpurin-6-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(9-Ethylpurin-6-yl)amino]acetic acid, also known as 6-Ethyl-2-(9H-purin-6-ylamino)acetic acid (EPA), is a purine derivative that has gained considerable attention due to its potential therapeutic applications. EPA is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides.
作用機序
EPA exerts its pharmacological effects through the inhibition of IMPDH, an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, EPA reduces the intracellular levels of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms underlying its antiproliferative effects. Moreover, EPA has been found to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. Additionally, EPA has been shown to inhibit the activity of viral polymerases, thereby preventing viral replication. Furthermore, EPA has been found to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the major advantages of EPA is its potent and selective inhibition of IMPDH, which makes it a promising candidate for the development of new therapeutics. Moreover, EPA has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for preclinical studies. However, one of the limitations of EPA is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on EPA. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its antiproliferative and antiviral effects. Secondly, the development of more potent and selective IMPDH inhibitors based on the structure of EPA may lead to the discovery of new therapeutics for cancer and viral infections. Thirdly, the use of EPA in combination with other chemotherapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of new formulations of EPA with improved solubility and bioavailability may enhance its pharmacokinetic properties and clinical utility.
合成法
EPA can be synthesized through a multi-step process starting from 6-chloropurine. The first step involves the reaction of 6-chloropurine with ethyl glycinate hydrochloride to form 6-ethylpurine-2,8-dione. This intermediate is then reacted with ammonia to obtain 2-(9-ethylpurin-6-yl)hydrazinecarboxamide. Finally, the reaction of this intermediate with chloroacetic acid yields EPA.
科学的研究の応用
EPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. EPA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, EPA has been found to inhibit the replication of several viruses, including human cytomegalovirus and hepatitis C virus. Additionally, EPA has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
特性
IUPAC Name |
2-[(9-ethylpurin-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-14-5-13-7-8(10-3-6(15)16)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H,15,16)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPYERWQCWNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
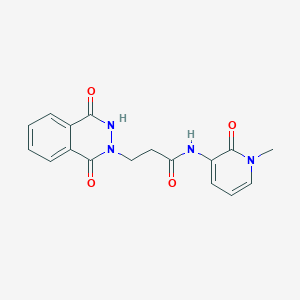
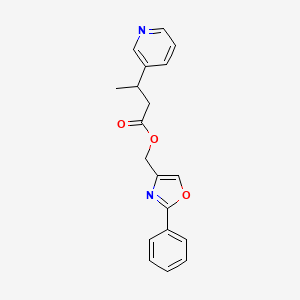
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)
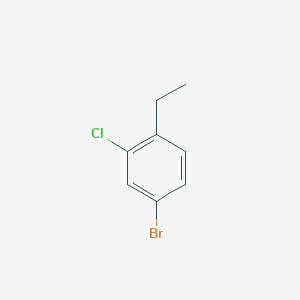

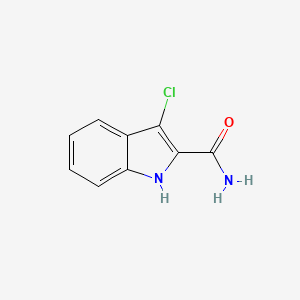
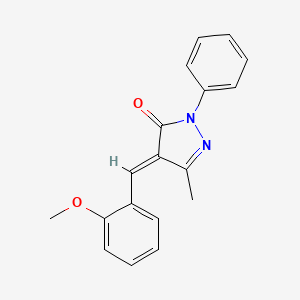
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
